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Compound of Interest

Compound Name: MES MONOHYDRATE

Cat. No.: B1172083 Get Quote

Welcome to the technical support center. This guide provides troubleshooting advice and

answers to frequently asked questions regarding the interference of MES buffer with common

protein quantification assays, such as the bicinchoninic acid (BCA) assay.

Frequently Asked Questions (FAQs)
Q1: Why are my protein concentration readings
inaccurate when using MES buffer with the BCA assay?
Your protein concentration readings are likely inflated because MES (2-(N-

morpholino)ethanesulfonic acid) buffer interferes with the BCA assay chemistry. The BCA

assay's principle is a two-step reaction. First, protein reduces cupric ions (Cu²⁺) to cuprous ions

(Cu¹⁺) in an alkaline environment. Second, two molecules of bicinchoninic acid chelate with

each Cu¹⁺ ion, forming a purple-colored complex that strongly absorbs light at 562 nm.[1][2][3]

[4][5]

MES buffer, although one of the "Good's" buffers, can also participate in the reduction of Cu²⁺

to Cu¹⁺.[6] This non-protein-dependent reduction of copper leads to additional color formation,

resulting in a false-positive signal and an overestimation of the actual protein concentration in

your sample.[7]
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Figure 1. Mechanism of MES buffer interference in the BCA protein assay.

Q2: What is the maximum concentration of MES buffer
compatible with protein assays?
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The tolerance of protein assays to interfering substances like MES varies significantly between

different methods. The BCA assay is sensitive to MES at relatively low concentrations, while

the Bradford assay shows higher tolerance. Exceeding these limits can lead to a greater than

10% error in protein concentration estimation.[8]

Buffer Component
Max. Compatible
Concentration (BCA
Assay)

Max. Compatible
Concentration (Bradford
Assay)

MES 100 mM[9] 700 mM[10]

HEPES 100 mM[9] 100 mM[10]

MOPS 100 mM[9] 200 mM[10]

Tris Not Recommended 1 M

Guanidine HCl 4 M[9] 0.4 M[10]

Troubleshooting Guides
Guide 1: My samples are in MES buffer. How can I
accurately measure protein concentration?
If your protein samples are in a buffer containing MES, you have several strategies to obtain an

accurate concentration measurement. The best approach depends on your sample's protein

concentration and the concentration of MES.
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Figure 2. Decision workflow for protein quantification in MES buffer.

Option A: Prepare Matched Standards for BCA Assay
This is often the most practical method. By preparing your protein standards (e.g., BSA) in the

exact same buffer composition as your unknown samples, the background signal generated by

the MES buffer will be the same for both the standards and the samples. This allows the

background to be subtracted out, yielding an accurate measurement.[7]
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Experimental Protocol: Matched Standards

Prepare a "Blank Buffer": Create a buffer solution that is identical to your sample buffer

(including the same concentration of MES) but contains no protein.

Prepare Protein Standards: Use the "Blank Buffer" to dilute your protein standard stock (e.g.,

2 mg/mL BSA) to create a series of standards. A typical range is 125 to 2,000 µg/mL.[11]

Prepare Unknowns: If necessary, dilute your unknown protein samples with the "Blank

Buffer".

Perform BCA Assay:

Pipette 25 µL of each standard and unknown sample into separate wells of a 96-well

microplate in triplicate.[1]

Prepare the BCA Working Reagent by mixing 50 parts of Reagent A with 1 part of Reagent

B.[2][11]

Add 200 µL of the Working Reagent to each well.[1]

Cover the plate and incubate at 37°C for 30 minutes.[1][2][11]

Cool the plate to room temperature.

Measure the absorbance at 562 nm using a microplate reader.[1][11]

Analyze Data: Subtract the average absorbance of the blank (standard with 0 µg/mL protein)

from all other standard and sample readings. Plot the blank-corrected standard absorbances

versus their concentrations and use the resulting standard curve to determine the

concentration of your unknown samples.[12]

Option B: Remove MES via Protein Precipitation
If creating matched standards is not feasible, you can remove the interfering MES buffer by

precipitating the protein. Acetone precipitation is a common and effective method.[13]

Experimental Protocol: Acetone Precipitation
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Aliquot Samples: Pipette a defined volume (e.g., 50 µL) of each standard and unknown

sample into separate microcentrifuge tubes.

Add Acetone: Add 4 volumes of ice-cold acetone (-20°C) to each tube (e.g., 200 µL for a 50

µL sample).[13]

Precipitate: Vortex the tubes and incubate them at -20°C for at least 30 minutes.[13]

Pellet Protein: Centrifuge the tubes at maximum speed (e.g., >13,000 x g) for 10 minutes to

pellet the protein.[13]

Remove Supernatant: Carefully decant the supernatant, which contains the MES and other

interfering substances.

Dry Pellet: Allow the protein pellet to air-dry at room temperature for 30 minutes to evaporate

any residual acetone. Do not over-dry.[13]

Resuspend and Assay: Resuspend the protein pellet in ultrapure water or a compatible

buffer (like PBS) and proceed with the standard BCA assay protocol.[13] Because protein

recovery may not be 100%, it is crucial to process the standards in parallel with the samples

to account for any loss.[13]

Guide 2: What is a good alternative protein assay for
samples in MES buffer?
The Bradford protein assay is an excellent alternative as it is significantly more tolerant of MES

buffer.[10]

The Bradford assay is based on the binding of the Coomassie Brilliant Blue G-250 dye to

proteins.[14][15] This binding causes a shift in the dye's maximum absorbance from 465 nm to

595 nm. The color change is proportional to the protein concentration.[16] This mechanism is

not susceptible to interference from reducing agents like MES.
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Feature BCA Assay Bradford Assay

Principle
Copper reduction by protein,

chelation with BCA[1][2]

Coomassie dye binding to

protein[14][16]

MES Compatibility Low (up to 100 mM)[9] High (up to 700 mM)[10]

Primary Interferents

Reducing agents (DTT, BME),

Chelating agents (EDTA),

MES[7][9]

High concentrations of

detergents (e.g., SDS),

strongly basic buffers[16][17]

Incubation Time 30 min at 37°C[1][11] 5 min at Room Temp[14][18]

Protein-to-Protein Variation Less variation More variation

Experimental Protocol: Bradford Assay (Microplate)
Prepare Protein Standards: Dilute a protein standard stock (e.g., BSA) with a compatible

buffer (e.g., PBS or your MES buffer) to create a series of standards. A typical range is 0.1 to

1.4 mg/mL.[18]

Prepare Plate:

Pipette 5 µL of each standard and unknown sample into separate wells of a 96-well

microplate.[18]

Prepare a blank by pipetting 5 µL of the dilution buffer into separate wells.[18]

Add Reagent: Add 250 µL of Bradford Reagent to each well. Mix on a plate shaker for 30

seconds.[18]

Incubate: Incubate at room temperature for at least 5 minutes. The color is stable for up to 60

minutes.[18]

Measure Absorbance: Read the absorbance at 595 nm using a microplate reader.[14][18]

Analyze Data: Subtract the average absorbance of the blank from all readings. Plot the

standard curve and determine the concentration of the unknown samples.[14]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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